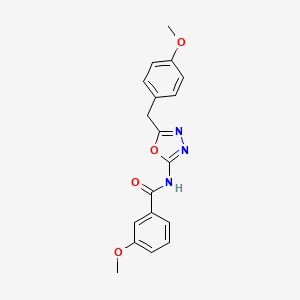![molecular formula C20H20N4O B2678202 N-[2-(4-methoxyphenyl)ethyl]-2-methylpyrazolo[1,5-a]quinazolin-5-amine CAS No. 874009-94-6](/img/structure/B2678202.png)
N-[2-(4-methoxyphenyl)ethyl]-2-methylpyrazolo[1,5-a]quinazolin-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Starting Materials: 4-methoxyphenylethylamine.
Reaction: N-alkylation reaction using a suitable alkylating agent, such as an alkyl halide, under basic conditions to attach the 4-methoxyphenylethyl group to the pyrazoloquinazoline core.
Final Functionalization
Starting Materials: Various reagents depending on the desired functional groups.
Reaction: Functionalization reactions such as amination or methylation to achieve the final compound structure.
Industrial Production Methods
Industrial production of N-[2-(4-methoxyphenyl)ethyl]-2-methylpyrazolo[1,5-a]quinazolin-5-amine may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and yield. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production efficiency.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)ethyl]-2-methylpyrazolo[1,5-a]quinazolin-5-amine typically involves multi-step organic reactions. One common synthetic route includes:
-
Formation of the Pyrazoloquinazoline Core
Starting Materials: 2-aminobenzonitrile and ethyl acetoacetate.
Reaction: Cyclization reaction under acidic or basic conditions to form the pyrazoloquinazoline core.
化学反应分析
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Conditions: Typically carried out under controlled temperature and pH conditions.
Products: Oxidized derivatives of the compound, potentially altering the methoxy or ethyl groups.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Conducted under inert atmosphere to prevent unwanted side reactions.
Products: Reduced forms of the compound, possibly affecting the quinazoline ring or the methoxy group.
-
Substitution
Reagents: Halogenating agents or nucleophiles.
Conditions: Varies depending on the type of substitution (e.g., nucleophilic or electrophilic).
Products: Substituted derivatives, which can modify the electronic properties of the compound.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Halogenating Agents: Chlorine, bromine.
Nucleophiles: Amines, alcohols.
科学研究应用
N-[2-(4-methoxyphenyl)ethyl]-2-methylpyrazolo[1,5-a]quinazolin-5-amine has been explored for various applications in scientific research:
-
Chemistry
Catalysis: Used as a ligand in catalytic reactions due to its unique electronic properties.
Material Science: Investigated for its potential in creating novel materials with specific electronic or optical properties.
-
Biology
Enzyme Inhibition: Studied as a potential inhibitor for certain enzymes, which could have implications in drug development.
Molecular Probes: Used in the design of molecular probes for imaging and diagnostic purposes.
-
Medicine
Drug Development: Explored for its potential therapeutic effects, particularly in targeting specific biological pathways.
Pharmacology: Studied for its interactions with various biological targets, contributing to the understanding of its pharmacokinetics and pharmacodynamics.
-
Industry
Chemical Manufacturing: Utilized in the synthesis of other complex organic compounds.
作用机制
The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-2-methylpyrazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The pathways involved may include:
Enzyme Inhibition: Binding to the active site of an enzyme, preventing substrate access and thus inhibiting the enzyme’s activity.
Receptor Modulation: Interacting with cellular receptors, altering signal transduction pathways and affecting cellular responses.
相似化合物的比较
N-[2-(4-methoxyphenyl)ethyl]-2-methylpyrazolo[1,5-a]quinazolin-5-amine can be compared with other compounds that have similar structures or functions:
-
N-[2-(4-ethoxyphenyl)ethyl]-2-methylpyrazolo[1,5-a]quinazolin-5-amine
Similarity: Both compounds have a pyrazoloquinazoline core and a phenylethyl substituent.
Difference: The presence of an ethoxy group instead of a methoxy group, which can affect the compound’s electronic properties and reactivity.
-
2-Chloro-N-(4-ethoxyphenyl)quinazolin-4-amine
Similarity: Contains a quinazoline core and a phenylethyl substituent.
Difference: The presence of a chloro group and the position of the substituents, which can influence the compound’s chemical behavior and biological activity.
-
N-[2-(4-methoxyphenyl)ethyl]-2-methylquinazolin-4-amine
Similarity: Similar substituents and core structure.
Difference: The position of the methyl group and the specific ring structure, which can lead to different reactivity and applications.
These comparisons highlight the unique aspects of this compound, particularly its specific substituent positions and the resulting chemical and biological properties.
属性
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-2-methylpyrazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c1-14-13-19-22-20(17-5-3-4-6-18(17)24(19)23-14)21-12-11-15-7-9-16(25-2)10-8-15/h3-10,13H,11-12H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOBVVIAEKVBMQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=CC=CC=C3C(=NC2=C1)NCCC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-amino-2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid hydrochloride](/img/structure/B2678119.png)
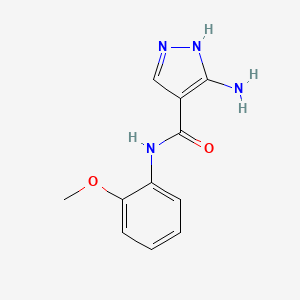
![N-[4-[(2-chlorophenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinyl]-N-methylamine](/img/structure/B2678123.png)
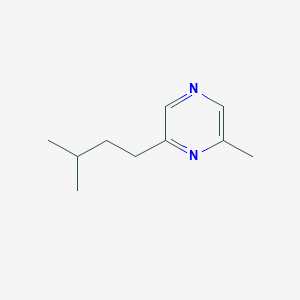
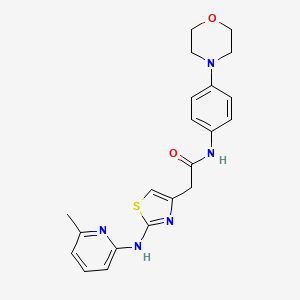
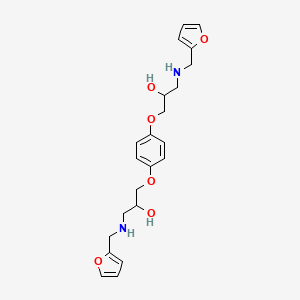
![2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2678130.png)
![2-Methyl-4-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B2678131.png)
![methyl 3-(1,7-dimethyl-2,4-dioxo-8-(1-phenylethyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2678132.png)

![N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-1-phenylmethanesulfonamide](/img/structure/B2678134.png)
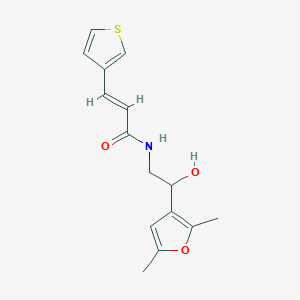
![5-((4-(2-Fluorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2678138.png)
